molecular formula C7H14ClN B1377828 Bicyclo[4.1.0]heptan-7-amine hydrochloride CAS No. 89894-85-9

Bicyclo[4.1.0]heptan-7-amine hydrochloride

Cat. No.: B1377828
CAS No.: 89894-85-9
M. Wt: 147.64 g/mol
InChI Key: DHFFJAHGRGPJSA-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptan-7-amine hydrochloride is a chemical compound with the molecular formula C7H13N·HCl. It is a bicyclic amine, characterized by a seven-membered ring structure with an amine group attached. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[410]heptan-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method is the reduction of bicyclo[41

Industrial Production Methods: Industrial production of Bicyclo[4.1.0]heptan-7-amine hydrochloride may involve large-scale reduction and amination processes, often utilizing catalytic hydrogenation techniques to ensure high yield and purity. The final product is then purified through crystallization or distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted bicyclo[4.1.0]heptane derivatives.

Scientific Research Applications

Bicyclo[4.1.0]heptan-7-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[4.1.0]heptan-7-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Bicyclo[4.1.0]heptan-7-one
  • Bicyclo[4.1.0]heptane
  • Bicyclo[4.1.0]heptan-7-ol

Comparison: Bicyclo[4.1.0]heptan-7-amine hydrochloride is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amine group allows for a wider range of chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

bicyclo[4.1.0]heptan-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7-5-3-1-2-4-6(5)7;/h5-7H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFFJAHGRGPJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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